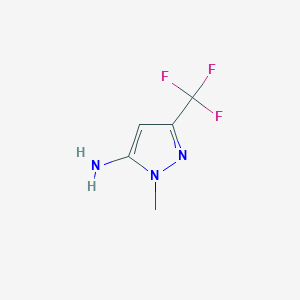
Acide 4-hydroxy-2-(trifluorométhyl)nicotinique
Vue d'ensemble
Description
4-Hydroxy-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H4F3NO3 It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the fourth position on the pyridine ring
Applications De Recherche Scientifique
4-Hydroxy-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid are the HCV NS5B polymerase and the Calcium Release-Activated Calcium (CRAC) channels . The HCV NS5B polymerase is a key enzyme in the replication of the Hepatitis C virus, while the CRAC channels play a crucial role in calcium ion transport across cell membranes .
Mode of Action
4-Hydroxy-2-(trifluoromethyl)nicotinic acid interacts with its targets by acting as an inhibitor . It can be used to prepare pyridine carboxamides that act as palm site inhibitors of the HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides that act as inhibitors of the CRAC channels .
Biochemical Pathways
The compound affects the biochemical pathways related to the replication of the Hepatitis C virus and the regulation of calcium ion transport . By inhibiting the HCV NS5B polymerase, it disrupts the viral replication process . By inhibiting the CRAC channels, it affects the calcium ion transport across cell membranes, which can have downstream effects on various cellular processes that depend on calcium signaling .
Result of Action
The molecular and cellular effects of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid’s action are related to its inhibitory effects on its targets. By inhibiting the HCV NS5B polymerase, it can potentially prevent the replication of the Hepatitis C virus . By inhibiting the CRAC channels, it can potentially disrupt calcium signaling in cells .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Additionally, the compound’s action can be affected by factors such as the presence of other substances, the pH of the environment, and the temperature .
Analyse Biochimique
Biochemical Properties
4-Hydroxy-2-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a precursor material for the preparation of other pesticides or medicines
Cellular Effects
The effects of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on its specific cellular effects are limited. It is known to be used in research settings to understand its potential impacts on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is stable under standard laboratory conditions, but specific data on its degradation and long-term effects are not extensively documented .
Transport and Distribution
The transport and distribution of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid within cells and tissues involve interactions with transporters or binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is crucial for its activity and function. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid can be achieved through several methods:
Cyclization and Hydrolysis Method: This involves the reaction of trifluoroacetyl chloride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and subsequent cyclization and hydrolysis.
Condensation and Cyclization Method: Another method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions, followed by cyclization and hydrolysis.
Industrial Production Methods: The industrial production of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid typically involves the use of readily available raw materials and straightforward reaction conditions to ensure high yield and purity. The methods mentioned above are scalable and suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of ethers or esters.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)nicotinic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
Comparison: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to its analogs .
Propriétés
IUPAC Name |
4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(6(13)14)3(12)1-2-11-5/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPMDWGFJXYJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202980 | |
| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-89-9 | |
| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)
